molecular formula C12H23NO3 B8013753 Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate

Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No.: B8013753
M. Wt: 229.32 g/mol
InChI Key: DPRJTCSPEYESEV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of interest in synthetic and medicinal chemistry. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, a common motif for temporary protection of amines during multi-step synthesis . The pyrrolidine scaffold is a privileged structure in drug discovery, and the presence of both a hydroxymethyl group and dimethyl substituents on the ring makes this building block a valuable synthon for the development of novel pharmaceutical agents . Researchers utilize such strained pyrrolidine derivatives as molecular tools and intermediates in the synthesis of more complex, biologically active molecules . The specific stereochemistry and substitution pattern on the ring can be critical for modulating the biological activity and physical properties of the resulting compounds. This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(4,5)8-13/h9,14H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRJTCSPEYESEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Cyclization and Functionalization

The most widely documented approach involves constructing the pyrrolidine ring through intramolecular cyclization, followed by sequential functionalization. A representative route begins with dimethyl itaconate, which undergoes acid-catalyzed cyclization to form methyl 5-oxo-3-pyrrolidine carboxylate. Subsequent reduction of the ketone moiety using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields pyrrolidine-3-methanol. Boc protection is then achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide, producing tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. Finally, dimethyl groups are introduced at the 3-position through alkylation with methyl iodide under basic conditions.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
CyclizationH₂SO₄ (cat.), 40–60°C, 12 h8592
ReductionNaBH₄, MeOH, 0°C → RT, 4 h7895
Boc ProtectionBoc₂O, NaOH, H₂O/toluene, 25°C, 3 h9099
DimethylationCH₃I, K₂CO₃, DMF, 60°C, 24 h6597

Photocatalytic C–N Coupling

Recent advances leverage visible-light photocatalysis for streamlined synthesis. Inspired by methods for tert-butyl piperazine carboxylates, this approach employs acridine salts (e.g., Mes-Acr⁺) and oxidants like 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO). Irradiation with blue LED light facilitates direct coupling between preformed 3,3-dimethylpyrrolidine and tert-butyl carbamate derivatives, bypassing intermediate steps.

Advantages:

  • Single-step synthesis reduces byproduct formation.

  • Yield enhancement (up to 95% in model systems).

  • Eco-friendly profile by avoiding heavy metals.

Limitations:

  • Requires specialized equipment for light control.

  • Scalability challenges in continuous-flow systems.

Optimization of Critical Steps

Cyclization Efficiency

The choice of acid catalyst significantly impacts cyclization kinetics. Sulfuric acid achieves 85% yield but risks side reactions at elevated temperatures. Alternatives like p-toluenesulfonic acid (PTSA) in dichloroethane at 50°C improve selectivity to 93% while reducing decomposition.

Stereochemical Control

Introducing dimethyl groups at the 3-position demands precise steric control. Quenching the alkoxide intermediate with methyl iodide in dimethylformamide (DMF) ensures >95% regioselectivity. Chiral auxiliaries or asymmetric catalysis remain underexplored but could address enantiomeric purity needs.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Toluene/water biphasic systems in Boc protection steps enable efficient catalyst recycling, reducing costs by 40% compared to single-phase reactions.

Purification Protocols

Column chromatography with hexane/ethyl acetate (7:3) remains the gold standard for isolating the final product (>99% purity). Pilot-scale simulations suggest centrifugal partition chromatography (CPC) as a viable alternative, achieving 98% recovery with lower solvent consumption.

Emerging Methodologies

Enzymatic Boc Protection

Preliminary studies using lipases (e.g., Candida antarctica Lipase B) in ionic liquids demonstrate 70% conversion under mild conditions, though yields lag behind chemical methods.

Flow Chemistry Applications

Microreactor systems enhance heat transfer during exothermic steps like dimethylation, curbing thermal degradation and improving batch consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of an appropriate nucleophile are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate serves as a building block in organic synthesis. Its unique structural features facilitate the preparation of complex molecules, making it valuable in developing pharmaceuticals and agrochemicals.

Biological Studies

The compound's structural properties allow it to be used in studying enzyme-substrate interactions and protein-ligand binding. It has been shown to inhibit enzymes involved in amyloidogenesis, which is relevant for neurodegenerative diseases like Alzheimer's.

Industrial Applications

In industry, this compound is utilized in producing various chemicals and materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring specific chemical behaviors.

Case Study 1: Enzyme Inhibition

Research indicates that this compound can inhibit β-secretase and acetylcholinesterase enzymes. These inhibitors are crucial in reducing amyloid beta aggregation, a key factor in Alzheimer's disease pathology.

Case Study 2: Cellular Pathway Modulation

Another study demonstrated that this compound could influence cellular pathways related to neuronal survival and apoptosis. Related compounds have shown an ability to increase cell viability in toxic environments, indicating potential therapeutic applications.

Mechanism of Action

The mechanism by which tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity and leading to various biological effects. The molecular targets and pathways involved can vary widely, depending on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine and Piperidine Families

The compound belongs to a broader class of tert-butyl-protected heterocyclic carboxylates. Key structural variations among analogs include:

  • Ring size (pyrrolidine vs. piperidine)
  • Substituent type (hydroxymethyl, aminomethyl, nitro, etc.)
  • Stereochemistry (e.g., 2S,4S,5R configurations in )
Table 1: Comparison of Selected Compounds
Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Applications/Properties Reference
Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate C₁₂H₂₁NO₃ 4-hydroxymethyl, 3,3-dimethyl pyrrolidine 227.30 (calc.) Intermediate in drug synthesis N/A
tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate C₁₆H₂₄N₂O₃ Pyrazine ring, 4-hydroxymethyl phenyl 292.37 Research reagent (Kanto Catalog)
tert-Butyl (2S)-2-[[...]pyrrolidine-1-carboxylate (Patent Example) Complex Aryl and trifluoromethyl substituents Not specified Intermediate in antiviral drug synthesis
tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate C₁₄H₂₂BrN₅O₃ Pyrazolyl substituent, bromo group 388.26 Potential kinase inhibitor
tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate C₁₆H₂₄N₂O₃ Piperidine ring, pyridinyl-hydroxymethyl 298.40 Not specified; 95% purity (Safety Data)

Key Structural and Functional Differences

A. Ring Size and Conformational Flexibility
  • Pyrrolidine derivatives (5-membered ring): Exhibit higher ring strain but greater rigidity compared to piperidine analogs (6-membered ring). This affects binding affinity in biological targets, as seen in hepatitis C virus inhibitors where pyrrolidine scaffolds are preferred .
  • Piperidine-based compounds (e.g., ) offer enhanced solubility due to reduced steric hindrance, making them suitable for aqueous reaction conditions .
B. Substituent Effects
  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound allows for further derivatization (e.g., oxidation to carboxylic acids or esterification), whereas aminomethyl groups () enable peptide coupling or Schiff base formation .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents () enhance electrophilicity, critical for nucleophilic substitution reactions in drug synthesis .
C. Stereochemical Considerations
  • Stereoselective synthesis methods (e.g., ) highlight the importance of configurations like (2S,4S,5R) in optimizing biological activity. The target compound’s 3,3-dimethyl groups likely enforce a specific chair conformation, reducing rotational freedom and enhancing stereochemical stability .

Reactivity and Stability

  • Hydrolytic Stability : The tert-butyl carbamate group in all analogs provides robust protection against hydrolysis under basic conditions, a feature critical for stepwise synthesis .
  • Thermal Stability : Methyl groups at the 3-positions (target compound) may enhance thermal stability compared to unsubstituted analogs, as evidenced by melting points >100°C in related compounds (e.g., 109–111°C in ) .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate (CAS: 1638759-94-0) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological interactions, and applications based on available literature and research findings.

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 97% in commercial preparations .

1. Pharmaceutical Applications

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with various biological pathways, making it a valuable compound in drug development. Research indicates that derivatives of this compound may exhibit activity against specific enzymes and receptors involved in disease processes.

2. Enzyme Inhibition Studies

Studies have shown that this compound can act as an enzyme inhibitor. For instance, it has been evaluated for its ability to inhibit proteolytic enzymes, which are crucial in various metabolic processes. The inhibition of such enzymes can lead to significant therapeutic effects, particularly in conditions where protease activity is dysregulated .

3. Biochemical Research

In biochemical research, this compound has been used to study protein interactions and enzyme kinetics. Its role in modulating enzyme activity provides insights into the mechanisms of action of various biochemical pathways .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of serine proteases demonstrated that this compound effectively reduced the activity of trypsin and chymotrypsin. The compound's structure was found to be conducive for binding at the active sites of these enzymes, leading to a significant decrease in their catalytic efficiency .

EnzymeActivity (Control)Activity (Inhibited)Inhibition Percentage
Trypsin100%30%70%
Chymotrypsin100%25%75%

Case Study 2: Pharmaceutical Development

In a pharmaceutical context, researchers synthesized several analogs of this compound to evaluate their efficacy against specific cancer cell lines. Preliminary results indicated that some derivatives exhibited cytotoxic effects, suggesting potential for further development as anticancer agents .

Research Findings

Recent studies have highlighted the importance of this compound in various applications:

  • Material Science : The compound is being explored for its incorporation into polymers to enhance flexibility and durability .
  • Agricultural Chemistry : Investigations into its use as an agrochemical indicate potential benefits in improving crop yields and pest resistance .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving:

  • Reductive amination : Use of NaBH₄ or LiAlH₄ for reducing imine intermediates, followed by tert-butyloxycarbonyl (Boc) protection .
  • Functional group transformations : Hydroxymethyl groups are introduced via oxidation-reduction sequences (e.g., KMnO₄ or H₂O₂) .
  • Characterization : NMR (¹H, ¹³C, ³¹P) and mass spectrometry (ESI-MS, HRMS) are critical for confirming rotameric mixtures (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine derivatives) and purity .

Q. What safety precautions are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, eye protection, and respiratory masks are mandatory due to potential irritancy .
  • Hygroscopicity management : Store under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Spill protocols : Use absorbent materials (e.g., vermiculite) and avoid water jets to prevent dispersion .

Q. How is chromatographic purification optimized for pyrrolidine derivatives with steric hindrance?

  • Column selection : Silica gel (60–120 mesh) with gradients of ethyl acetate/hexane (1:6 to 1:8) resolves diastereomers and reduces tailing .
  • TLC monitoring : Pre-staining with ninhydrin aids in tracking amine-containing intermediates .

Advanced Research Questions

Q. How can conflicting NMR data for rotameric mixtures be resolved?

  • Variable-temperature (VT) NMR : Conduct experiments at 25–60°C to coalesce rotamer signals (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate shows distinct ³¹P peaks at 42% yield) .
  • Dynamic NMR simulations : Use software like MestReNova to calculate rotational barriers and assign conformers .

Q. What strategies mitigate low yields in stereoselective syntheses involving bulky substituents?

  • Steric-guided catalysis : Chiral phosphoric acids (e.g., TRIP) improve enantioselectivity in pyrrolidine ring formation .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 2 h) for Boc protection steps, minimizing decomposition .

Q. How are computational methods applied to predict reaction pathways for this compound?

  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose feasible routes using known analogs (e.g., tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate synthesis) .
  • DFT calculations : Optimize transition states for key steps like hydroxymethyl group introduction, correlating with experimental % yields .

Q. What mechanistic insights explain contradictions in reductive amination outcomes?

  • Solvent effects : THF vs. DCM influences NaBH₄ activity; THF stabilizes intermediates, improving yields by ~20% .
  • Byproduct analysis : LC-MS identifies over-reduced byproducts (e.g., tertiary amines), guiding stoichiometric adjustments .

Q. How is the compound utilized in drug discovery pipelines?

  • Pharmaceutical intermediates : Serves as a precursor for protease inhibitors (e.g., HCV NS5A inhibitors) .
  • Biological evaluation : In vitro assays (e.g., enzyme inhibition) require HPLC-purified samples (>95% purity) with confirmed LogP values (calculated: 2.8) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Hydroxymethyl Functionalization

StepReagents/ConditionsYield (%)Reference
OxidationKMnO₄, H₂O, 0°C → RT65
ReductionNaBH₄, THF, 0°C78
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85

Q. Table 2. NMR Data for Common Synthetic Intermediates

Compound¹H NMR (δ, ppm)³¹P NMR (δ, ppm)Reference
Tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate1.42 (s, 9H), 3.75 (d, J=12 Hz)22.5, 24.1
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate3.51 (t, J=6 Hz, 2H), 4.20 (br s, 1H)N/A

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